molecular formula C11H13NO2 B13046489 1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine

1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine

Cat. No.: B13046489
M. Wt: 191.23 g/mol
InChI Key: LPGRLEDJYSJCRL-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-2-methoxyethan-1-amine ( 1038363-68-6) is a high-purity chemical compound with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol. It is supplied for research and development purposes only. The benzofuran scaffold is a prominent structural motif in medicinal chemistry and organic synthesis, known for its prevalence in biologically active molecules . Derivatives containing this core structure are frequently investigated for their diverse potential and are utilized as key intermediates in the construction of more complex heterocyclic systems . Researchers value this compound as a building block for developing novel substances in various fields. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-methoxyethanamine

InChI

InChI=1S/C11H13NO2/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6,9H,7,12H2,1H3

InChI Key

LPGRLEDJYSJCRL-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization Approach

One common approach starts from a substituted phenol, which is halogenated (commonly iodinated or brominated) under mild conditions using halogenating agents such as iodine, bromine, or N-iodoacetamide in the presence of a weak base like potassium carbonate. This halogenated phenol is then cyclized to form the benzofuran ring system. The halogen substituent on the benzofuran intermediate serves as a handle for further functionalization.

Side Chain Introduction via Nucleophilic Substitution

The 2-methoxyethyl side chain bearing the amine is typically introduced by nucleophilic substitution using an appropriate amine reagent. For example, a halogenated benzofuran intermediate can be reacted with 2-methoxyethylamine or a protected form thereof to install the side chain. This reaction is usually conducted in the presence of a base to facilitate substitution and minimize side reactions.

Amination and Salt Formation

The amine group on the side chain can be introduced directly or via reductive amination if the precursor contains a suitable aldehyde or ketone functionality. After amine installation, the compound can be converted into pharmaceutically acceptable salts using acids such as tartaric acid, lactic acid, succinic acid, or hydrochloric acid. Salt formation improves stability and isolation of the product.

One-Pot and Multi-Step Syntheses

Some processes optimize the synthesis by combining steps into one-pot procedures to avoid isolation and purification of intermediates. For instance, ester hydrolysis, cyclization, and amination can be performed sequentially in the same reaction vessel, improving yield and efficiency.

Alternative Routes via Coupling Reactions

Benzofuran derivatives can also be synthesized via palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For example, methyl 6-bromo-1-benzofuran-2-carboxylate can be coupled with amines under palladium catalysis, followed by saponification to yield the benzofuran acid intermediate, which can then be further functionalized to the target amine.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Halogenation Iodine, bromine, N-iodoacetamide, N-bromoacetamide; base (K2CO3) Mild temperatures (50–75 °C); halogenation of phenol
Cyclization Acid catalysis or base-promoted intramolecular cyclization Often one-pot after ester hydrolysis
Side chain introduction 2-Methoxyethylamine or protected amine; base Nucleophilic substitution or reductive amination
Salt formation Tartaric acid, lactic acid, succinic acid, HCl Improves purity and crystallinity
Coupling reactions Pd catalyst (Xphos Pd G2), amines, bases, solvents (DMF, DCM) Buchwald-Hartwig or Suzuki couplings for functionalization

Representative Synthetic Scheme (Summary)

Research Findings and Optimization

  • The halogenation step is critical and typically uses mild halogenating agents to avoid over-halogenation or degradation.
  • Use of weak bases such as potassium carbonate optimizes yields and minimizes side reactions.
  • One-pot syntheses combining ester hydrolysis, cyclization, and amination improve overall efficiency and reduce purification steps.
  • Palladium-catalyzed coupling methods provide alternative routes with high regioselectivity and functional group tolerance.
  • Salt formation with (L)-tartaric acid is preferred for preparing crystalline, pharmaceutically acceptable forms.
  • Reaction temperatures are generally maintained between 50–75 °C for optimal conversion and purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Halogenation + Cyclization Iodine/bromine, K2CO3, acid/base catalysis Straightforward, well-established Multiple steps, purification needed
Nucleophilic substitution 2-Methoxyethylamine, base Direct installation of side chain Requires suitable halogenated intermediate
One-pot synthesis Combined hydrolysis, cyclization, amination Efficient, fewer purifications Requires careful condition control
Pd-catalyzed coupling Pd catalyst, amines, bases, organic solvents High selectivity, functional group tolerance Requires expensive catalysts
Salt formation (L)-Tartaric acid, lactic acid, HCl Improves stability and isolation Additional step

Chemical Reactions Analysis

1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can yield benzofuran-2-ylmethanol derivatives .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Reference
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine C11H13NO2 Methoxyethylamine side chain Primary amine, methoxy group at C2
2-(2-(Methylamino)propyl)benzofuran C12H15NO Methylamino propyl group Secondary amine, no methoxy group
1-(1-Benzofuran-2-yl)-2-mesitylethanone C17H16O2 Mesityl (2,4,6-trimethylphenyl) group Ketone at C1, bulky aromatic substituent
4-(1-Benzofuran-2-yl)ethoxy-triazine derivatives C16–20H14–19ClN4O2 Triazine ring with chloro/methoxy groups Heterocyclic triazine, variable aryl substitutions
1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime C16H12ClNO2 Oxime ether with 4-chlorobenzyl group Oxime functional group, chlorine substitution

Key Observations :

  • Compared to triazine derivatives, the absence of a heterocyclic ring in the target compound may reduce steric hindrance, favoring interactions with enzymes or receptors .
Antimicrobial Activity:
  • Mesitylethanone Derivatives: Exhibit MIC values of 0.5–1 mg/mL against S. aureus and E. coli, comparable to clinical antibiotics . Activity is attributed to the electron-withdrawing mesityl group enhancing membrane disruption .
  • Triazine Derivatives : Show moderate to high antimicrobial activity (65–90% yields in synthesis), with chloro-substituted analogs being most potent .
  • Target Compound : Predicted to have activity due to the amine group’s nucleophilic character, but methoxy may reduce cytotoxicity compared to halogenated analogs .
Structural-Activity Relationships (SAR):
  • Substituent Effects : Bulky groups (e.g., mesityl) enhance lipid solubility and membrane penetration, while polar groups (e.g., methoxy) improve water solubility .
  • Heterocyclic Additions : Triazine or oxazole rings introduce planar rigidity, favoring DNA intercalation or enzyme inhibition .

Physicochemical Properties

Property Target Compound 2-(2-(Methylamino)propyl)benzofuran Mesitylethanone Derivative
Molecular Weight 191.23 g/mol 189.26 g/mol 252.31 g/mol
LogP (Predicted) ~2.1 (moderate polarity) ~2.5 ~3.8 (highly lipophilic)
Functional Groups Amine, methoxy Secondary amine Ketone, mesityl

Note: The methoxy group in the target compound likely reduces LogP compared to mesityl derivatives, balancing lipophilicity and solubility .

Biological Activity

1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

This compound consists of a benzofuran moiety linked to a methoxyethanamine group, which contributes to its unique pharmacological profile.

Pharmacological Effects

Research indicates that this compound exhibits a variety of biological activities:

  • Serotonin Receptor Agonism : Similar to other benzofuran derivatives, this compound acts as an agonist for serotonin receptors, particularly the 5-HT_1A and 5-HT_2 families. This interaction may lead to effects on mood regulation and anxiety reduction .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that its activity is mediated through:

  • Modulation of Neurotransmitter Systems : By acting on serotonin receptors, the compound may influence dopaminergic and other neurotransmitter systems involved in mood and behavior.
  • Inhibition of Tumor Growth : The compound's structural features may allow it to interfere with cellular signaling pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Serotonin Receptor AgonismMood enhancement, anxiolytic effects
Anticancer ActivityInhibition of cancer cell proliferation
CytotoxicitySelective toxicity towards cancer cells

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.126
A549 (Lung)Not reported-
HeLa (Cervical)Not reported-

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of various benzofuran derivatives, this compound was tested against the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound revealed its agonistic activity at serotonin receptors. The findings indicated that administration of the compound led to increased serotonergic signaling, which may correlate with anxiolytic effects observed in animal models .

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